[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone
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Description
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.82. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Activity
One significant application of related benzoxazine derivatives is in neuroprotection. Largeron et al. (2001) demonstrated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants in a model of brain damage mimicking the lesions underlying cerebral palsy. These compounds showed effectiveness in preventing ATP level decreases caused by hypoxia in astrocytes and were powerful neuroprotective agents in vivo, offering insights into potential therapeutic applications for neurodegenerative diseases (Largeron et al., 2001).
Antibacterial Activity
Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and others. Their findings highlight the potential of benzoxazine derivatives as antibacterial agents, with some compounds showing significant activity against K.pneumoniae and E. faecalis (Kadian et al., 2012).
Chemical Synthesis and Transformations
The versatility of benzoxazine compounds in chemical transformations is notable. For instance, Largeron and Fleury (1998) discussed a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, showcasing the compound's synthetic flexibility and potential for generating novel derivatives with significant biological activities (Largeron & Fleury, 1998).
Ring-Opening Polymerization
Liang et al. (2012) synthesized and characterized benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, demonstrating their application in the ring-opening polymerization of cyclic esters. This research highlights the compound's utility in polymer science, particularly in synthesizing polymers with specific properties (Liang et al., 2012).
Properties
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)17-12-23-16-10-5-4-9-15(16)21(17)18(22)13-7-6-8-14(20)11-13/h4-11,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASIBLKLOJMDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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